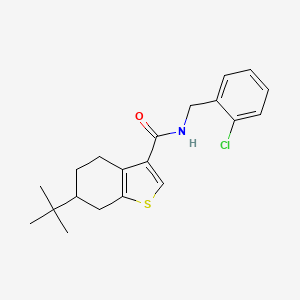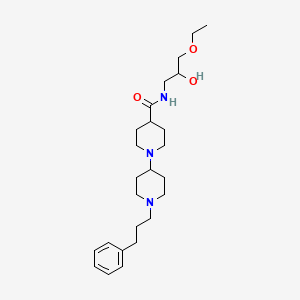![molecular formula C19H25N5 B6094544 2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyrazine](/img/structure/B6094544.png)
2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyrazine, commonly known as PP2A inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein phosphatase 2A (PP2A), an enzyme that plays a crucial role in regulating various cellular processes, including cell cycle progression, apoptosis, and DNA damage response. PP2A inhibitor has been extensively studied for its potential applications in cancer therapy, neurodegenerative disorders, and other diseases.
Wirkmechanismus
2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyrazine inhibitor works by binding to the catalytic subunit of this compound and inhibiting its phosphatase activity. This leads to the activation of various oncogenic pathways, resulting in cancer cell proliferation and survival. This compound inhibitor also reduces tau protein phosphorylation by inhibiting the activity of this compound, leading to the prevention of neurofibrillary tangle formation and neuronal death.
Biochemical and Physiological Effects:
This compound inhibitor has several biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, leading to their death. This compound inhibitor also reduces tau protein phosphorylation, preventing the formation of neurofibrillary tangles and neuronal death in Alzheimer's disease. However, this compound inhibitor can also have adverse effects, such as neurotoxicity and cardiotoxicity, which need to be carefully evaluated before its clinical use.
Vorteile Und Einschränkungen Für Laborexperimente
2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyrazine inhibitor has several advantages for lab experiments. It is a potent inhibitor of this compound, making it an ideal tool for studying the role of this compound in various cellular processes. This compound inhibitor can also be used to study the effects of this compound inhibition in cancer cells and neurodegenerative disorders. However, this compound inhibitor also has limitations, such as its potential toxicity and off-target effects, which need to be carefully considered during lab experiments.
Zukünftige Richtungen
There are several future directions for 2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyrazine inhibitor research. One of the most significant directions is the development of this compound inhibitor-based therapies for cancer and neurodegenerative disorders. Several studies have shown that this compound inhibitor exhibits potent anticancer and neuroprotective activity, making it a promising therapeutic agent. Another future direction is the development of more selective and less toxic this compound inhibitors, which can be used for clinical applications. Furthermore, the role of this compound in various cellular processes and diseases needs to be further explored to identify new therapeutic targets and develop novel therapies.
Synthesemethoden
2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyrazine inhibitor can be synthesized using various methods, including the reaction of 2-chloro-3-(4-piperidinyl) pyridine with 1-(3-aminopropyl) pyrrolidine and 2-amino-3-bromopyrazine. Another method involves the reaction of 2-chloro-3-(4-piperidinyl) pyridine with 1-(3-aminopropyl) pyrrolidine and 2,3-dichloropyrazine. Both methods result in the formation of this compound inhibitor with high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyrazine inhibitor has been extensively studied for its potential applications in various scientific research areas. One of the most significant applications is in cancer therapy. This compound is a tumor suppressor enzyme, and its inhibition leads to the activation of oncogenic pathways, resulting in cancer cell proliferation and survival. Therefore, this compound inhibitor can be used as a potential anticancer agent. Several studies have shown that this compound inhibitor exhibits potent anticancer activity against various cancer types, including breast cancer, lung cancer, and leukemia.
This compound inhibitor has also been studied for its potential applications in neurodegenerative disorders. This compound plays a crucial role in the regulation of tau protein phosphorylation, which is a hallmark of Alzheimer's disease. This compound inhibitor can reduce tau phosphorylation and prevent the formation of neurofibrillary tangles, which are responsible for neuronal death in Alzheimer's disease. Therefore, this compound inhibitor can be used as a potential therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-[3-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrrolidin-1-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5/c1-2-16(12-20-6-1)14-23-9-3-17(4-10-23)18-5-11-24(15-18)19-13-21-7-8-22-19/h1-2,6-8,12-13,17-18H,3-5,9-11,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFESNVZKUKOMFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2CCN(C2)C3=NC=CN=C3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-chloro-2-methoxyphenyl)-3-{1-[4-(2-oxo-1-pyrrolidinyl)butanoyl]-3-piperidinyl}propanamide](/img/structure/B6094471.png)
![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6094473.png)


![3-(2-oxo-1-azepanyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6094481.png)
![N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2-thiophenesulfonamide](/img/structure/B6094484.png)
![5-(4-fluorophenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6094496.png)
![3-methyl-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide](/img/structure/B6094503.png)

![N-{3-[acetyl(methyl)amino]phenyl}-2-furamide](/img/structure/B6094522.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B6094530.png)
![N-(4-methoxyphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6094534.png)
![2-imino-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazolidin-4-one](/img/structure/B6094541.png)
![2-bromo-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6094551.png)
